molecular formula C17H18FNO2 B1378028 Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate CAS No. 1403483-60-2

Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate

Cat. No.: B1378028
CAS No.: 1403483-60-2
M. Wt: 287.33 g/mol
InChI Key: ADSNFANCPXTXQJ-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-fluorophenyl)propan-2-yl]carbamate (CAS: 1403483-60-2) is a carbamate derivative featuring a 4-fluorophenyl group attached to a propan-2-yl backbone, with a benzyl carbamate moiety. This compound is structurally characterized by its tertiary carbon center at the propan-2-yl position and the electron-withdrawing fluorine substituent on the aromatic ring, which influences its physicochemical properties and reactivity. It serves as a key intermediate in pharmaceutical synthesis, notably in the production of raltegravir, an HIV integrase inhibitor, through debenzylation reactions .

Properties

IUPAC Name

benzyl N-[2-(4-fluorophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSNFANCPXTXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149673
Record name Carbamic acid, N-[1-(4-fluorophenyl)-1-methylethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-60-2
Record name Carbamic acid, N-[1-(4-fluorophenyl)-1-methylethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-fluorophenyl)-1-methylethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(4-fluorophenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Mechanism of Action

The mechanism of action of Benzyl N-[2-(4-fluorophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate (CAS: 1400644-29-2)

  • Structure : Chlorine replaces fluorine at the para position.
  • Physicochemical Properties: Molecular Formula: C₁₇H₁₈ClNO₂ (vs. C₁₇H₁₈FNO₂ for the fluoro analog). Melting Point: Not explicitly reported, but chloro analogs generally exhibit higher melting points than fluoro derivatives due to increased molecular weight and intermolecular interactions.
  • Reactivity : The stronger electron-withdrawing nature of chlorine may enhance electrophilic substitution resistance but reduce solubility in polar solvents compared to the fluoro analog .

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate (CAS: 578729-08-5)

  • Structure : Bromine replaces fluorine.
  • Physicochemical Properties :
    • Molecular Weight: 348.23 g/mol (vs. 289.33 g/mol for the fluoro analog).
    • Applications: Used as a building block in organic synthesis; bromine’s larger atomic radius may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

Impact of Halogen Substituents

Property F-Substituted Cl-Substituted Br-Substituted
Electron Effect Moderate -I effect Strong -I effect Strong -I effect
Melting Point 192–194°C Higher (predicted) Higher (predicted)
Reactivity High solubility Lower solubility Catalytic utility

Functional Group Variations

Benzyl (S)-(1-((4-fluorophenyl)amino)-1-oxopropan-2-yl)carbamate (Compound 20)

  • Structure : Incorporates an amide linkage instead of a carbamate.
  • Physicochemical Properties :
    • Melting Point: 192–194°C (identical to the target compound).
    • NMR Data: 1H NMR (CDCl₃) δ 7.35–7.25 (m, aromatic), 5.10 (s, benzyl CH₂), 4.20 (q, NH) .

Benzyl N-(4-pyridyl)carbamate

  • Structure : Pyridyl ring replaces the fluorophenyl group.
  • Crystal Structure : Exhibits N–H⋯N hydrogen bonds and C–O⋯O–C interactions, enhancing lattice stability .
  • Reactivity : The basic pyridyl nitrogen may participate in acid-base reactions, unlike the inert fluorophenyl group.

Heterocyclic Analogs

Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

  • Structure : Contains a 1,2,4-oxadiazole ring fused to the chlorophenyl group.
  • Crystal Packing : Molecules form helical chains via N–H⋯N hydrogen bonds, with a dihedral angle of 12.83° between the oxadiazole and benzyl rings .
  • Applications : The oxadiazole moiety may confer antimicrobial or anticancer activity, diverging from the pharmaceutical intermediate role of the target compound.

Biological Activity

Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate, with the molecular formula C17H18FNO2 and a molecular weight of 287.33 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : It may bind to specific enzymes, altering their activity and disrupting metabolic pathways.
  • Receptor Modulation : The compound could interact with receptors, influencing cellular signaling processes.

These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the fluorophenyl group is thought to enhance binding affinity to microbial enzymes, potentially increasing the efficacy of the compound against bacterial infections.

Anticancer Properties

Studies have explored the compound's potential as an anticancer agent. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Preliminary results suggest that it may induce apoptosis in certain cancer cell lines, although further investigation is required to elucidate the underlying mechanisms .

Case Studies

  • In Vitro Studies : A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency compared to control compounds .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of related carbamate derivatives against various pathogens. The findings highlighted that modifications in the chemical structure could significantly impact antibacterial efficacy, suggesting a promising avenue for drug development.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
This compound10Enzyme inhibition
Benzyl N-(2-methylpropan-2-yl)carbamate15Receptor modulation
Benzyl N-(4-chlorophenyl)propan-2-yl carbamate20Antimicrobial activity

Table 2: Summary of Case Studies on Anticancer Activity

Study ReferenceCell Line TestedObserved Effect
MCF-7 (Breast Cancer)Induced apoptosis at high dosesPotential anticancer agent
HeLa (Cervical Cancer)Significant growth inhibitionPromising therapeutic candidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate
Reactant of Route 2
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Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate

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